molecular formula C20H25N3O4S2 B2583710 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 888413-47-6

2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No. B2583710
CAS RN: 888413-47-6
M. Wt: 435.56
InChI Key: SOGPLZLJQVMNJB-UHFFFAOYSA-N
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Description

2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide, also known as CXM, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CXM is a small molecule inhibitor that selectively targets a specific protein, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization of Soluble Polymides

Y. Imai et al. (1984) detailed the synthesis of novel polyimides from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene, showing that these polymides are highly soluble in various organic solvents, forming yellow, transparent, tough, and flexible films. This research underscores the potential of such polymides in creating materials that are robust yet flexible, with applications possibly extending into electronics, aerospace, and coatings due to their exceptional thermal stability and solubility characteristics Imai, Maldar, & Kakimoto, 1984.

Polyamides and Poly(amide-imide)s Synthesis

A. Saxena et al. (2003) synthesized a series of polyamides and poly(amide–imide)s by direct poly-condensation, showing their solubility in polar aprotic solvents and thermal stability with no significant weight loss before 400°C. This work contributes to the development of high-performance polymers for industrial applications, offering insights into materials that combine high thermal stability with solubility, facilitating processing and application in various advanced material contexts Saxena, Rao, Prabhakaran, & Ninan, 2003.

Studies on Enaminoketones

I. Jirkovsky (1974) focused on the preparation of N-substituted 3-amino-2-cyclohexen-1-ones and their reactions, leading to various derivatives. This research provides foundational knowledge on the chemistry of cyclohexenones, potentially applicable in synthesizing novel organic compounds with specific properties for use in chemical synthesis, pharmaceuticals, and agrochemicals Jirkovsky, 1974.

Synthesis and Antipathogenic Activity of Thiourea Derivatives

Carmen Limban et al. (2011) explored the synthesis and antipathogenic activity of thiourea derivatives, showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. This study opens pathways for developing new antimicrobial agents, highlighting the therapeutic potential of thiourea derivatives against drug-resistant bacterial strains Limban, Marutescu, & Chifiriuc, 2011.

Carboxamide Derivatives of Amino Acid Interactions with BSA

S. Thakare et al. (2018) reported the interactions of carboxamide derivatives of amino acids with bovine serum albumin (BSA), providing insights into the binding mechanisms and potential applications in drug delivery and pharmaceutical formulation development Thakare, Tekade, Pisudde, & Pande, 2018.

properties

IUPAC Name

2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-21-19(25)17-12-13-28-20(17)22-18(24)14-8-10-16(11-9-14)29(26,27)23(2)15-6-4-3-5-7-15/h8-13,15H,3-7H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGPLZLJQVMNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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